(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone
Description
The compound (3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone is a synthetic small molecule featuring a pyrazole core substituted with a 4-fluorophenyl group and a methyl group at the 1-position. The pyrazole moiety is linked via a methanone bridge to a piperidine ring, which is further functionalized with a 6-methylpyridin-2-yloxy group.
Properties
IUPAC Name |
[5-(4-fluorophenyl)-2-methylpyrazol-3-yl]-[4-(6-methylpyridin-2-yl)oxypiperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN4O2/c1-15-4-3-5-21(24-15)29-18-10-12-27(13-11-18)22(28)20-14-19(25-26(20)2)16-6-8-17(23)9-7-16/h3-9,14,18H,10-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRKNWHGLSUPXPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OC2CCN(CC2)C(=O)C3=CC(=NN3C)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
| Property | Value |
|---|---|
| Molecular Formula | C17H19FN4O |
| Molecular Weight | 314.36 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | CN1C(=O)C=C(C=N1)C(=O)C2CCN(CC2)OC3=CC=CC=N3F |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets involved in disease pathways. The pyrazole ring system is known for its role in modulating enzyme activity, particularly in cancer and inflammation:
- Inhibition of Kinases : Pyrazole derivatives have been shown to inhibit critical kinases such as BRAF(V600E) and EGFR, which are involved in tumor growth and survival pathways .
- Antimicrobial Activity : The compound may disrupt bacterial cell wall synthesis or inhibit metabolic pathways essential for bacterial survival, making it a candidate for antimicrobial applications .
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including the compound under review. Key findings include:
- In Vitro Studies : In breast cancer cell lines (MCF-7 and MDA-MB-231), certain pyrazole derivatives demonstrated significant cytotoxic effects. The combination of these compounds with doxorubicin resulted in enhanced cell death and apoptosis, indicating potential for synergistic therapeutic strategies .
| Cell Line | IC50 (µM) | Combination Index |
|---|---|---|
| MCF-7 | 10 | 0.75 |
| MDA-MB-231 | 5 | 0.65 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various pathogens. Notable results include:
- Antibacterial Efficacy : Against Staphylococcus aureus and Escherichia coli, the compound exhibited minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL, showcasing its potential as an antimicrobial agent .
Structure–Activity Relationships (SAR)
Understanding the SAR of pyrazole derivatives is crucial for optimizing their biological activity. Modifications to the pyrazole core and substituents significantly affect potency:
- Fluorine Substitution : The presence of a fluorine atom on the phenyl ring enhances lipophilicity and may improve binding affinity to target proteins.
- Piperidine Moiety : The piperidine ring contributes to the overall conformation and stability of the molecule, influencing its interaction with biological targets.
Case Study 1: Breast Cancer Treatment
A study conducted on a series of pyrazole derivatives revealed that specific modifications led to increased potency against resistant breast cancer cell lines. The combination treatments showed promise in overcoming chemoresistance, particularly in Claudin-low subtypes .
Case Study 2: Antimicrobial Screening
In a screening assay against common bacterial strains, the compound demonstrated significant activity, suggesting a viable pathway for developing new antibiotics based on its structure. Further investigations are underway to elucidate the precise mechanism by which it exerts its antimicrobial effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Pyrazole derivatives are widely explored due to their versatility in drug design and agrochemical applications. Below is a detailed comparison of the target compound with structurally related analogs from the literature.
Core Pyrazole Modifications
Target Compound
- Pyrazole substituents : 3-(4-fluorophenyl), 1-methyl.
- Linked groups: A piperidine-methanone unit bearing a 6-methylpyridin-2-yloxy group.
- Key features : Fluorine substitution enhances lipophilicity and metabolic stability, while the pyridyloxy-piperidine group may improve target binding affinity.
(4Z)-4-(4-Methoxybenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
- Pyrazole substituents : 4-methoxybenzylidene, 2-phenyl, 5-methyl.
- Linked groups: None; the dihydro-pyrazol-3-one core is conjugated.
Fipronil (5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(trifluoromethyl)sulfinyl-1H-pyrazole-3-carbonitrile)
- Pyrazole substituents: 5-amino, 1-(2,6-dichloro-4-(trifluoromethyl)phenyl), 4-(trifluoromethyl)sulfinyl.
- Linked groups: None.
- Key features : Electron-withdrawing groups (e.g., trifluoromethyl) enhance pesticidal activity by disrupting insect GABA receptors.
4-[(Z)-(2-Furyl)(2-naphthylamino)methyl-ene)]-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one
- Pyrazole substituents: 2-furyl, 2-naphthylamino, 3-methyl, 1-phenyl.
- Linked groups: None.
- Key features: The naphthylamino and furyl groups may confer fluorescence or metal-binding properties.
Comparative Analysis Table
Research Findings and Implications
Structural Insights
- Fluorine vs. Trifluoromethyl : The target compound’s 4-fluorophenyl group offers moderate electron-withdrawing effects compared to fipronil’s trifluoromethyl groups, which are critical for pesticidal activity .
- Piperidine-Pyridyloxy Linker : This moiety is absent in other analogs and may enhance blood-brain barrier penetration or receptor selectivity in pharmaceuticals.
- Spectroscopic Characterization : While the target compound’s structural data are unavailable, analogs like those in Zygophyllum fabago roots were characterized via NMR and UV spectroscopy, suggesting similar methods could apply .
Limitations and Gaps
- No direct pharmacological or pharmacokinetic data for the target compound were found in the provided evidence.
- Comparative studies on bioactivity, solubility, or toxicity are lacking, necessitating further experimental validation.
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield?
The synthesis typically involves multi-step reactions, including coupling of substituted pyrazole and piperidine derivatives. A common approach is to:
- React a pre-synthesized pyrazole intermediate (e.g., 3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-carboxylic acid) with a functionalized piperidine derivative (e.g., 4-((6-methylpyridin-2-yl)oxy)piperidine) via amide or ketone bond formation.
- Use coupling agents like EDCI/HOBt or carbonyl diimidazole (CDI) in anhydrous solvents (e.g., DMF or THF) under nitrogen.
- Optimize yield by controlling temperature (e.g., reflux at 80–110°C) and reaction time (12–48 hours). Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (methanol/ethanol) is critical .
Q. How should researchers characterize the crystal structure and confirm molecular conformation?
- Single-crystal X-ray diffraction (SCXRD): Resolve molecular geometry, dihedral angles between aromatic rings, and hydrogen-bonding networks (e.g., O–H···N interactions). For example, pyrazole-piperidine dihedral angles in similar compounds range from 16° to 51°, influencing steric and electronic properties .
- Hirshfeld surface analysis: Quantify intermolecular interactions (e.g., π-π stacking, halogen bonding) to explain packing efficiency .
Q. What analytical techniques confirm successful synthesis and purity?
- NMR spectroscopy: Confirm regiochemistry (e.g., pyrazole C–H protons at δ 6.5–7.5 ppm) and substituent integration (e.g., fluorophenyl aromatic protons).
- High-resolution mass spectrometry (HRMS): Validate molecular formula (e.g., [M+H]⁺ peak matching theoretical mass).
- HPLC: Assess purity (>95% by reverse-phase C18 column, acetonitrile/water mobile phase) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in biological activity data across assays?
- Assay standardization: Control variables like solvent (DMSO concentration ≤0.1%), cell line passage number, and incubation time.
- Orthogonal validation: Cross-check results using SPR (surface plasmon resonance) for binding affinity and ITC (isothermal titration calorimetry) for thermodynamic parameters. For example, inconsistent IC₅₀ values in kinase inhibition assays may arise from ATP concentration variability .
Q. What strategies mitigate impurities during multi-step synthesis?
- Intermediate purification: Use flash chromatography after each step to remove unreacted starting materials or side products (e.g., unsubstituted pyrazole byproducts).
- Taguchi experimental design: Optimize parameters like catalyst loading (e.g., Pd/C for coupling reactions) and solvent polarity to minimize side reactions .
Q. How to design structure-activity relationship (SAR) studies focusing on substituent effects?
- Systematic substitution: Replace the 4-fluorophenyl group with electron-withdrawing (e.g., –CF₃) or donating (–OCH₃) groups to evaluate potency changes.
- 3D-QSAR modeling: Use CoMFA (Comparative Molecular Field Analysis) to correlate steric/electrostatic fields with activity. For example, pyridine-oxy piperidine substituents may enhance solubility but reduce membrane permeability .
Q. How can metabolic stability and toxicity be assessed preclinically?
- Microsomal stability assays: Incubate with liver microsomes (human/rat) to measure half-life (t₁/₂) and identify metabolic hotspots (e.g., piperidine N-oxidation).
- AMES test: Screen for mutagenicity using Salmonella typhimurium strains TA98/TA100.
- hERG inhibition assay: Evaluate cardiac toxicity risks via patch-clamp electrophysiology .
Q. What computational methods predict binding modes with biological targets?
- Molecular docking (AutoDock Vina): Simulate interactions with kinase ATP-binding pockets (e.g., VEGFR2). Prioritize poses with hydrogen bonds to hinge regions (e.g., pyridine-oxy group with Asp1046).
- Molecular dynamics (GROMACS): Assess binding stability over 100 ns simulations; analyze RMSD (root-mean-square deviation) and ligand-protein contact maps .
Data Contradiction Analysis
Q. How to address conflicting data on solubility and bioavailability?
- Solubility vs. LogP: High LogP (>3) may predict poor aqueous solubility. Use experimental measures (e.g., shake-flask method) and compare with computational predictions (e.g., SwissADME).
- Salt formation: Improve solubility via hydrochloride or mesylate salts without altering pharmacodynamics .
Q. Why do crystallography and NMR data show conformational differences?
- Solution vs. solid state: SCXRD captures the lowest-energy conformation, while NMR reflects dynamic equilibria in solution. For example, piperidine ring puckering may vary due to solvent polarity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
